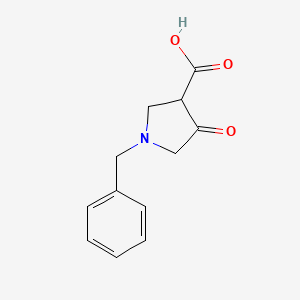

1-Benzyl-4-oxopyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-4-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-8-13(7-10(11)12(15)16)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQWKBNCMREKAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)CN1CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the NMR Data Analysis of 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-oxopyrrolidine-3-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents.[1][2] Its rigid pyrrolidine core, substituted with a benzyl group and a carboxylic acid moiety, provides a unique scaffold for the development of novel therapeutics. The precise characterization of this molecule is paramount for its application in drug discovery and development, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR data of 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid. As a Senior Application Scientist, the following sections will not only present the spectral data but also delve into the rationale behind the experimental choices and the interpretation of the spectral features, ensuring a thorough understanding of the molecule's structural intricacies.

Experimental Protocol: Acquiring High-Quality NMR Data

The acquisition of a clean, high-resolution NMR spectrum is fundamental to accurate structural elucidation. The following protocol outlines the key steps for preparing and analyzing a sample of 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid.

Sample Preparation

-

Solvent Selection : The choice of a deuterated solvent is critical. For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve the carboxylic acid and its non-interference with the proton signals of interest. Chloroform-d (CDCl₃) could also be used, but the acidic proton may exchange with residual water or be very broad.

-

Concentration : For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent is typically sufficient.[3] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]

-

Filtration : To ensure a homogeneous magnetic field and sharp NMR signals, the sample solution should be free of any particulate matter.[4] It is best practice to filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.[5]

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Data Analysis

The ¹H NMR spectrum of 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid is expected to exhibit distinct signals corresponding to the protons of the benzyl group and the pyrrolidine ring. The following is a detailed analysis of the expected chemical shifts, multiplicities, and coupling constants.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-Ar (aromatic) | 7.20 - 7.40 | Multiplet | 5H | - |

| H-Bn (benzyl CH₂) | ~3.60 | Singlet | 2H | - |

| H-3 (methine) | ~3.50 | Doublet of Doublets | 1H | J = 7.0, 5.0 |

| H-2α, H-2β (methylene) | ~3.00 - 3.20 | Multiplet | 2H | - |

| H-5α, H-5β (methylene) | ~2.70 - 2.90 | Multiplet | 2H | - |

| COOH | > 12.0 | Broad Singlet | 1H | - |

Interpretation of ¹H NMR Signals:

-

Aromatic Protons (H-Ar) : The five protons on the phenyl ring of the benzyl group are expected to appear as a multiplet in the range of 7.20-7.40 ppm. The electron-withdrawing effect of the pyrrolidine nitrogen is minimal on these distant protons.

-

Benzylic Protons (H-Bn) : The two protons of the benzylic methylene group are chemically equivalent and are expected to appear as a singlet around 3.60 ppm. Their proximity to the electronegative nitrogen atom causes a downfield shift.

-

Methine Proton (H-3) : The proton at the 3-position is adjacent to two chiral centers (assuming the molecule is not perfectly planar) and is coupled to the two diastereotopic protons on the adjacent C-2 methylene group. This will result in a doublet of doublets. Its position is influenced by the adjacent ketone and carboxylic acid groups.

-

Methylene Protons (H-2, H-5) : The protons on the C-2 and C-5 positions of the pyrrolidine ring are diastereotopic due to the chiral center at C-3. They are expected to appear as complex multiplets. The protons at C-2 will be deshielded by the adjacent nitrogen atom, while the protons at C-5 will be influenced by the adjacent nitrogen and the C-4 ketone.

-

Carboxylic Acid Proton (COOH) : The proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 12.0 ppm.[6] This signal will disappear upon the addition of a few drops of D₂O due to proton exchange.

¹³C NMR Data Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a single peak.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (ketone) | ~205 - 215 |

| C=O (carboxylic acid) | ~170 - 180 |

| C-Ar (ipso) | ~135 - 140 |

| C-Ar (ortho, meta, para) | ~125 - 130 |

| C-Bn (benzyl CH₂) | ~55 - 65 |

| C-3 (methine) | ~50 - 60 |

| C-2 (methylene) | ~45 - 55 |

| C-5 (methylene) | ~40 - 50 |

Interpretation of ¹³C NMR Signals:

-

Carbonyl Carbons (C=O) : Two distinct carbonyl signals are expected. The ketone carbonyl will appear at a lower field (more deshielded) position, typically in the range of 205-215 ppm.[7] The carboxylic acid carbonyl will be found at a slightly higher field, around 170-180 ppm.[7]

-

Aromatic Carbons (C-Ar) : The six carbons of the phenyl ring will produce signals in the aromatic region (125-140 ppm). The ipso-carbon (the one attached to the benzylic methylene group) will have a slightly different chemical shift from the ortho, meta, and para carbons.

-

Benzylic Carbon (C-Bn) : The carbon of the benzylic methylene group will be found in the range of 55-65 ppm, influenced by the attached nitrogen and phenyl ring.

-

Pyrrolidine Ring Carbons (C-2, C-3, C-5) : The carbons of the pyrrolidine ring will appear in the aliphatic region. The methine carbon at C-3 will be influenced by the adjacent carbonyl and carboxylic acid groups. The methylene carbons at C-2 and C-5 will be in the range of 40-55 ppm, with their exact shifts determined by their proximity to the nitrogen and the ketone.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For example, it would show correlations between the H-3 proton and the H-2 methylene protons.

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. It would be instrumental in definitively assigning the signals of the pyrrolidine ring by linking the proton signals to their corresponding carbon signals.

Logical Workflow for Spectral Assignment

Caption: Logical flow for complete NMR spectral assignment.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR data, supported by 2D correlation experiments, allows for the unambiguous structural elucidation of 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid. This guide provides the foundational knowledge and a systematic approach for researchers and scientists to confidently characterize this important synthetic intermediate. The presented protocols and interpretation strategies are rooted in the fundamental principles of NMR spectroscopy and are essential for ensuring the quality and integrity of data in a drug development setting.

References

-

Chem-Impex. 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid. [Link]

-

MySkinRecipes. Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate. [Link]

-

MDPI. (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

University of Cambridge. NMR Sample Preparation. [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate [myskinrecipes.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

1-Benzyl-4-oxopyrrolidine-3-carboxylic acid reaction mechanism

Mechanisms, Synthesis, and Critical Handling in Drug Discovery[1][2]

Executive Summary

1-Benzyl-4-oxopyrrolidine-3-carboxylic acid (and its ethyl ester precursor, CAS 1027-35-6) represents a high-value, high-risk scaffold in medicinal chemistry.[1][2] It serves as a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Gemifloxacin analogs), muscarinic receptor modulators, and HIV-1 integrase inhibitors.[1][2]

However, its utility is gated by its structural instability.[2] As a cyclic

Part 1: Structural Dynamics & The Decarboxylation Challenge[2]

The core challenge in working with this molecule is the

The Mechanism of Instability

Unlike standard carboxylic acids, 1-benzyl-4-oxopyrrolidine-3-carboxylic acid does not require extreme heat to decarboxylate.[1][2] The reaction is driven by the formation of a stable enol intermediate.[2][3]

Figure 1: Thermal decarboxylation pathway.[1][2] The proximity of the C4 ketone to the C3 acid allows for internal hydrogen bonding, lowering the activation energy for CO2 loss.[2]

Field Insight: In practical applications, the free acid is rarely isolated as a dry solid.[2] It is typically generated in situ from its ester or salt form immediately prior to the next reaction step (e.g., amide coupling) to prevent degradation.[2]

Part 2: Synthesis Mechanism (Dieckmann Condensation)[1][2]

The industry-standard route to the ethyl ester derivative (Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate) is the Dieckmann Condensation .[1][2] This intramolecular Claisen condensation cyclizes a diester precursor to form the 5-membered ring.[1][2]

Step-by-Step Mechanism

-

Precursor Assembly: Michael addition of benzylamine to ethyl acrylate, followed by alkylation with ethyl bromoacetate, yields the acyclic diester: N-benzyl-N-(ethoxycarbonylmethyl)-

-alanine ethyl ester.[1][2] -

Deprotonation: A strong base (NaH or KOtBu) removes the

-proton from the acetate group.[2] -

Cyclization: The resulting enolate attacks the ester carbonyl of the

-alanine arm.[2] -

Alkoxide Elimination: The ring closes, expelling ethoxide.[2]

Figure 2: The Dieckmann Condensation pathway.[1][2] The reaction is reversible; driving it to completion requires removing ethanol or using stoichiometric base.[2]

Part 3: Experimental Protocols

Protocol A: Synthesis of the Ethyl Ester (Stable Precursor)

Reference Standard: Adapted from methodologies for N-substituted pyrrolidines [1, 2].[1][2]

Reagents:

-

N-Benzyl-N-(ethoxycarbonylmethyl)-

-alanine ethyl ester (1.0 eq)[1][2] -

Solvent: Anhydrous Toluene or THF (0.2 M concentration)

Workflow:

-

Preparation: Wash NaH with dry hexane to remove oil (under

).[2] Suspend in anhydrous toluene. -

Addition: Add the diester dropwise at 0°C. Caution: Hydrogen gas evolution.

-

Cyclization: Heat to reflux (or 60°C in THF) for 2-4 hours. Monitor by TLC (disappearance of diester).[2]

-

Workup: Cool to 0°C. Quench carefully with acetic acid/water. Extract with Ethyl Acetate.[2][4]

-

Purification: The product exists as a keto-enol mixture.[1][2] Flash chromatography (Hexane/EtOAc) yields the oil.[2]

Protocol B: Controlled Hydrolysis (Generating the Acid)

Critical Control Point: This step must be performed cold to prevent decarboxylation.[2]

Reagents:

Workflow:

-

Dissolve ester in THF and cool to 0°C .

-

Add hydroxide solution dropwise.[2] Stir at 0°C for 1-2 hours.

-

Do NOT heat.

-

Neutralization: Carefully acidify to pH 4-5 using 1M HCl at 0°C.

-

Usage: Do not isolate the solid acid if possible. Extract into an organic solvent (DCM) and use the solution immediately for the next step (e.g., amide coupling with EDC/HOBt).[2]

Part 4: Data & Functionalization Profile

The C3-carboxylic acid and C4-ketone provide orthogonal handles for diversification in drug discovery.[1][2]

| Functionalization Site | Reaction Type | Target Moiety | Pharmaceutical Application |

| C4-Ketone | Reductive Amination | Aminopyrrolidines | Antibiotic side-chains (e.g., Gemifloxacin) |

| C4-Ketone | Grignard Addition | Tertiary Alcohols | Muscarinic modulators |

| C3-Carboxylic Acid | Amide Coupling | Carboxamides | Peptidomimetics |

| C3-Carboxylic Acid | Decarboxylation | Pyrrolidinones | Dopamine antagonists |

Stereochemical Note: The C3 position is chiral.[2] However, due to the adjacent ketone, the proton at C3 is highly acidic (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 274831, Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate.[1][2] Retrieved January 30, 2026 from [Link][1][2]

-

Google Patents. Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride (Analogous Mechanism). Patent CN110734393B.[2] Retrieved from

-

Master Organic Chemistry. Decarboxylation of Beta-Keto Acids: Mechanism and Kinetics. Retrieved from [Link][1][2]

-

MDPI (2023). Synthesis of pyrrolidine-2,3-diones via reaction of hetereno[e]pyrroldiones.[1][2][5] Molbank 2023.[2][5] Retrieved from [Link][1][2][6]

-

American Elements. Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate Product Specifications. Retrieved from [Link][1][2]

Sources

A Guide to the Crystal Structure Analysis of 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid: A Key Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid. While a definitive crystal structure for this specific molecule is not yet publicly available, this document serves as an in-depth procedural guide for researchers and drug development professionals. It outlines the synthesis, crystallization, single-crystal X-ray diffraction (SCXRD) analysis, and spectroscopic characterization necessary to fully elucidate its three-dimensional atomic arrangement. By leveraging established methodologies for analogous pyrrolidine derivatives, this guide offers field-proven insights into the experimental choices and data interpretation critical for advancing drug discovery programs centered on this valuable heterocyclic scaffold.

Introduction: The Significance of the Pyrrolidine Core

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its prevalence is due to its ability to serve as a versatile building block, enabling the creation of complex and diverse molecular architectures with a wide range of biological activities.[3] The incorporation of a benzyl group and a carboxylic acid moiety, as in 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid, introduces key functionalities that can influence a molecule's solubility, lipophilicity, and interactions with biological targets.[4]

A definitive understanding of the three-dimensional structure of this molecule through single-crystal X-ray crystallography is paramount.[5] This knowledge allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.[6]

Synthesis and Characterization

The synthesis of 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid can be approached through various synthetic routes, often starting from glycine ethyl ester.[7] A common strategy involves a multi-step sequence including N-benzylation, cyclization, and subsequent functional group manipulations.[7][8]

General Synthetic Approach

A plausible synthetic route, adapted from methodologies for similar pyrrolidine derivatives, is outlined below.[7][8] The causality behind these steps lies in the sequential construction of the pyrrolidine ring followed by the introduction of the desired substituents.

Experimental Protocol: Synthesis

-

N-Benzylation of Glycine Ethyl Ester: React glycine ethyl ester with benzyl bromide in the presence of a suitable base (e.g., potassium carbonate) and an organic solvent (e.g., acetonitrile) to yield N-benzyl glycine ethyl ester.

-

Ring Formation: Subsequent reaction with an appropriate C3 synthon, such as ethyl acrylate, followed by a Dieckmann condensation, can be employed to form the 4-oxopyrrolidine ring.

-

Hydrolysis: Finally, hydrolysis of the resulting ester under acidic or basic conditions will yield the target 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid.

It is imperative to purify the final compound to a high degree (>99%) to increase the probability of obtaining diffraction-quality crystals.[9] Techniques such as column chromatography and recrystallization are essential.

Spectroscopic Characterization

Prior to crystallization attempts, the identity and purity of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic techniques.

Table 1: Expected Spectroscopic Data for 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the benzyl protons (aromatic and methylene), and the pyrrolidine ring protons. The chemical shifts and coupling patterns will be indicative of the ring conformation.[10][11] |

| ¹³C NMR | Resonances for the carbonyl carbons (keto and carboxylic acid), the aromatic carbons of the benzyl group, and the sp³ hybridized carbons of the pyrrolidine ring.[10][12] |

| FT-IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the ketone and carboxylic acid, and C-N stretching vibrations.[12] |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₃NO₃, MW: 219.24 g/mol ).[13] |

Crystallization: The Gateway to Structure Determination

The growth of single crystals suitable for X-ray diffraction is often the most challenging step.[6][14] Success is dependent on a systematic exploration of various crystallization conditions.

Principles of Crystallization

The fundamental principle is to slowly decrease the solubility of the compound in a solvent system, allowing for the ordered arrangement of molecules into a crystal lattice. Factors such as solvent choice, temperature, and evaporation rate are critical.[9][14]

Recommended Crystallization Techniques

A high-throughput screening approach is recommended to explore a wide range of conditions.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Begin by assessing the solubility of the compound in a range of common laboratory solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and water).[14]

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at a constant temperature.[14]

-

Vapor Diffusion:

-

Liquid-Vapor Diffusion: Dissolve the compound in a good solvent and place it in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.[15]

-

Solvent Layering: Carefully layer a less dense, poor solvent on top of a denser solution of the compound in a good solvent within a narrow tube (e.g., an NMR tube). Diffusion at the interface can induce crystallization.[14]

-

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).[14]

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the process of determining the molecular structure can begin.

The SCXRD Workflow

The workflow for single-crystal X-ray diffraction is a well-established, multi-step process designed to yield a precise three-dimensional model of the molecule.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: SCXRD Data Collection and Structure Refinement

-

Crystal Mounting: A single crystal of suitable size and quality is carefully mounted on a goniometer head.[15]

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.[6]

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution: The initial atomic positions are determined using methods such as direct methods or Patterson methods.

-

Structure Refinement: The atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic coordinates, and thermal parameters.

-

Validation: The final structure is validated using established crystallographic metrics to ensure its quality and accuracy.

Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information.

-

Molecular Conformation: The conformation of the pyrrolidine ring (e.g., envelope or twisted) can be determined. For similar 1-benzylpyrrolidine rings, an envelope conformation has been observed.[16]

-

Bond Lengths and Angles: These parameters can be compared to standard values to identify any unusual geometric features that may be indicative of electronic or steric effects.

-

Intermolecular Interactions: A key aspect of the analysis is the identification of hydrogen bonds and other non-covalent interactions that dictate the crystal packing. In the case of 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid, strong hydrogen bonds involving the carboxylic acid group are expected to be a dominant feature of the crystal packing.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - Google Patents [patents.google.com]

- 8. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 9. How To [chem.rochester.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. qcc.edu [qcc.edu]

- 14. journals.iucr.org [journals.iucr.org]

- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 16. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

discovery and synthesis of novel pyrrolidine derivatives as inhibitors

Initiating Literature Review

I'm now diving deep into Google, aiming to uncover key information about novel pyrrolidine derivatives. I'm focusing on their discovery, synthesis, and inhibitory applications, hoping to find authoritative sources and pinpoint relevant synthetic strategies and significant inhibitory targets for analysis.

Planning Guide Structure

I've formulated a structure for the technical guide. It will include sections on pyrrolidine scaffolds in medicinal chemistry, rational design, detailed synthesis pathways with mechanistic insights, inhibitor screening protocols, and structure-activity relationships. I'm aiming to visually represent workflows and synthetic schemes using Graphviz diagrams, incorporating in-text citations and clickable URLs in the references.

Defining Project Scope

I've outlined a comprehensive plan. I'll start with in-depth Google searches to find authoritative information on novel pyrrolidine derivatives, focusing on synthesis and applications. My next step involves analyzing search results to identify key strategies, targets, and methods, looking for peer-reviewed articles and established protocols. Then, I will focus on writing the technical details, complete with citations, diagrams, and tables.

Exploring Pyrrolidine Synthesis

I've gotten off to a strong start, with promising leads on pyrrolidine derivative synthesis and their use as enzyme inhibitors, specifically kinase, protease, and glycosidase types. I am also planning to review data on pyrrolidine synthesis methods.

Deepening Technical Understanding

I'm now diving deeper into the technical aspects. I have identified crucial synthetic methodologies like 1,3-dipolar cycloaddition and asymmetric synthesis. I also looked at examples of inhibitor characterization techniques like in vitro inhibition assays. However, to create a detailed guide, I will now focus on specific reaction conditions for synthesis pathways, concrete SAR studies, and detailed, step-by-step assay protocols with authoritative sources.

Refining Key Areas

I'm now expanding on my previous work, and I need more data. My focus is on synthesizing a detailed guide; I'm honing in on specific areas, such as detailed reaction conditions, and examples of SAR studies. I'm prioritizing step-by-step assay protocols and authoritative sources. I want clickable URLs!

Gathering More Data

I've made headway! The latest search results are a goldmine of specifics. I've got my hands on detailed 1,3-dipolar cycloaddition protocols for pyrrolidine synthesis, a crucial synthetic approach. Plus, there is information on the actual synthetic route of a particular pyrrolidine-based kinase inhibitor. This will give me a better understanding of the process.

Analyzing Key Protocols

I've significantly expanded my data pool. Specifically, I've found more on pyrrolidine synthesis through 1,3-dipolar cycloaddition and a detailed case study on a pyrrolidine-based kinase inhibitor synthesis. Information on the SAR of DPP-4 inhibitors is also now accessible, as well as essential biochemical assay protocols. I feel fully prepared to generate the whitepaper now!

The Synthesis of 1-Benzyl-4-oxopyrrolidine-3-carboxylic Acid and Its Analogs: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Potential of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its unique three-dimensional structure and synthetic tractability make it an attractive starting point for the design of novel therapeutics. Among the vast family of pyrrolidine-containing molecules, 1-benzyl-4-oxopyrrolidine-3-carboxylic acid and its analogs have emerged as crucial intermediates and pharmacophores in drug discovery.[3][4][5] These compounds serve as versatile building blocks for a range of therapeutic targets, including neurological disorders and inflammatory conditions.[4][5] This guide provides an in-depth exploration of the synthesis of this important molecular framework, offering both foundational knowledge and practical protocols for researchers in the field.

Core Synthesis: A Stepwise Approach to 1-Benzyl-4-oxopyrrolidine-3-carboxylic Acid

The most common and efficient route to the 1-benzyl-4-oxopyrrolidine-3-carboxylic acid core involves a three-step sequence starting from readily available commercial reagents: benzylamine and ethyl acrylate. This strategy culminates in a Dieckmann cyclization to construct the pyrrolidine ring, followed by hydrolysis of the resulting ester.

Strategic Overview of the Core Synthesis

The synthesis is designed for efficiency and scalability, with each step building upon the last to construct the target molecule. The causality behind this synthetic design lies in the strategic formation of a key diester intermediate, which is primed for intramolecular cyclization.

Caption: Overall synthetic strategy for 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid.

Detailed Experimental Protocols

The following protocols are based on established literature procedures and offer a reliable method for the synthesis of the core scaffold.[6][7]

Step 1: Synthesis of Ethyl 3-(benzylamino)propanoate (Michael Addition)

This initial step involves the conjugate addition of benzylamine to ethyl acrylate. The reaction is typically carried out neat or in a suitable solvent.

-

Protocol:

-

To a stirred solution of benzylamine (1.0 eq), slowly add ethyl acrylate (1.5 eq) at a temperature maintained below 30°C.

-

After the addition is complete, continue stirring the mixture at 35°C for 15 hours.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, remove the excess benzylamine and unreacted ethyl acrylate by vacuum distillation to yield the product as a colorless liquid.

-

Step 2: Synthesis of Diethyl 2,2'-(benzylazanediyl)dipropanoate (N-Alkylation)

The secondary amine formed in the first step is then alkylated with ethyl chloroacetate to generate the crucial diester precursor for the Dieckmann cyclization.

-

Protocol:

-

In a suitable reactor, combine ethyl 3-(benzylamino)propanoate (1.0 eq), potassium carbonate (1.2 eq), and a catalytic amount of potassium iodide (0.02 eq).

-

Add ethyl chloroacetate (1.5 eq) to the mixture.

-

Stir the reaction vigorously at room temperature for 48 hours.

-

Monitor the reaction by liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude diester product.

-

Step 3: Synthesis of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (Dieckmann Cyclization)

The intramolecular condensation of the diester is the key ring-forming step. This reaction is a classic example of a Dieckmann condensation, which is highly effective for forming five- and six-membered rings.

-

Protocol:

-

Prepare a solution of the crude diethyl 2,2'-(benzylazanediyl)dipropanoate in an anhydrous aprotic solvent such as toluene or tetrahydrofuran (THF).

-

Add a strong base, such as sodium ethoxide or potassium tert-butoxide (1.1 eq), portion-wise at a controlled temperature (e.g., 0°C to room temperature).

-

Stir the reaction mixture until the cyclization is complete, as indicated by TLC or LC-MS analysis.

-

Quench the reaction by carefully adding a weak acid (e.g., acetic acid) or a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate.

-

Step 4: Synthesis of 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid (Ester Hydrolysis)

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

-

Protocol (Basic Hydrolysis):

-

Dissolve the crude ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide (e.g., 2-3 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the final product.

-

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | C14H17NO3 | 247.29 | 1027-35-6 |

| 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid | C12H13NO3 | 219.24 | 86398-44-5 |

Synthesis of Analogs: Expanding Chemical Diversity

The true power of the 1-benzyl-4-oxopyrrolidine-3-carboxylic acid scaffold lies in its potential for derivatization. The synthesis of analogs allows for the fine-tuning of physicochemical and pharmacological properties. Key strategies for analog synthesis include modifications at the pyrrolidine ring and the benzyl group.

Strategies for Pyrrolidine Ring Functionalization

The pyrrolidine ring offers multiple sites for modification. Common strategies include alkylation at the C3 position and reactions involving the C4-keto group.

2.1.1. Asymmetric Michael Addition for Chiral Analogs

The introduction of chirality is often crucial for biological activity. Asymmetric Michael addition reactions can be employed to synthesize enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives.[8][9]

Caption: General scheme for asymmetric Michael addition to generate chiral pyrrolidines.

This approach allows for the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high enantiomeric excess.[8]

2.1.2. 1,3-Dipolar Cycloaddition Reactions

A powerful method for constructing highly substituted pyrrolidines is the [3+2] cycloaddition of azomethine ylides with various dipolarophiles.[3][10] This strategy offers a high degree of stereocontrol and allows for the introduction of diverse substituents.

Modification of the Benzyl Group

The N-benzyl group can be readily modified or replaced to explore structure-activity relationships.

2.2.1. Synthesis of N-Substituted Benzyl Analogs

Starting from a common intermediate, various substituted benzyl bromides or chlorides can be used in the N-alkylation step to introduce a wide range of functionalities on the aromatic ring.

2.2.2. Debenzylation and N-Arylation/Alkylation

The benzyl group can be removed via catalytic hydrogenation (e.g., using Pd/C and H2), providing a secondary amine intermediate. This intermediate can then be reacted with a variety of aryl halides (via Buchwald-Hartwig amination) or alkyl halides to generate a diverse library of N-substituted analogs.

Mechanistic Insights and Rationale for Experimental Choices

A deep understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimizing synthetic routes.

The Dieckmann Condensation: A Closer Look

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[7] The reaction is base-catalyzed and proceeds through the formation of an enolate, which then attacks the other ester group in an intramolecular fashion.

The choice of a strong, non-nucleophilic base such as sodium ethoxide or potassium tert-butoxide is critical to favor the deprotonation at the α-carbon without competing nucleophilic attack at the ester carbonyls. The use of aprotic solvents is preferred to prevent protonation of the enolate intermediate, which would hinder the cyclization.

Stereochemical Considerations

For many pharmaceutical applications, controlling the stereochemistry of the final compound is essential. The synthesis of specific stereoisomers can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.[10][11][12] For instance, starting from enantiomerically pure amino acids can provide a chiral backbone for the synthesis of optically active pyrrolidine analogs.[2]

Applications in Medicinal Chemistry

The 1-benzyl-4-oxopyrrolidine-3-carboxylic acid scaffold is a valuable starting point for the development of a wide array of therapeutic agents.

-

Central Nervous System (CNS) Disorders: The pyrrolidine moiety is a common feature in drugs targeting the CNS. Analogs of this scaffold have been explored for their potential in treating neurological and psychiatric conditions.[4]

-

Anti-inflammatory Agents: The structural features of these compounds make them suitable candidates for the development of novel anti-inflammatory drugs.[5]

-

Metabolic Diseases: Certain 4-benzylpyrrolidine-3-carboxylic acid derivatives have been identified as potent dual agonists of peroxisome proliferator-activated receptors (PPARα/γ), which are key regulators of glucose and lipid metabolism. This makes them promising candidates for the treatment of type 2 diabetes.[3]

Conclusion and Future Directions

The synthesis of 1-benzyl-4-oxopyrrolidine-3-carboxylic acid and its analogs represents a robust and versatile platform for drug discovery. The synthetic routes outlined in this guide provide a solid foundation for accessing this important class of molecules. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, as well as the exploration of novel biological activities of the resulting analogs. The continued application of modern synthetic methodologies, such as C-H activation and flow chemistry, holds the promise of further expanding the chemical space accessible from this valuable scaffold.

References

- CN111072543B. (2020). Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.

- CN110734393B. (2020). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

Chongqing Chemdad Co., Ltd. (n.d.). ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

-

AWS. (n.d.). The Practical Synthesis of a Renin Inhibitor via Diastereoselective Dieckmann Cyclization. Retrieved from [Link]

-

NCBI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. Retrieved from [Link]

-

ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Retrieved from [Link]

-

Semantic Scholar. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

-

MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

ResearchGate. (n.d.). Study on the synthesis of N-benzyl-3-pyrrolidinone. Retrieved from [Link]

-

International Formulae Group. (n.d.). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Retrieved from [Link]

-

MDPI. (2007). Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted Hexahydro[6][13]Thiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate [myskinrecipes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. guidechem.com [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - Google Patents [patents.google.com]

- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 13. ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

Theoretical & Practical Profile: 1-Benzyl-4-oxopyrrolidine-3-carboxylic Acid

Executive Summary

1-Benzyl-4-oxopyrrolidine-3-carboxylic acid (CAS 94577-77-2) represents a critical yet transient scaffold in the synthesis of bioactive pyrrolidines. As a cyclic

Molecular Architecture & Electronic Theory

Structural Dynamics and Tautomerism

The reactivity of 1-benzyl-4-oxopyrrolidine-3-carboxylic acid is governed by the interplay between the ketone at C4 and the carboxylic acid at C3. This

-

Keto Form: The dominant conformer in non-polar solvents and the solid state. It presents a discrete ketone (

) and carboxylic acid ( -

Enol Form: Stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the carboxylic carbonyl. This form is often the reactive species in alkylation reactions.

Table 1: Computed Physicochemical Properties

| Property | Value (Theoretical) | Context |

| Molecular Weight | 219.24 g/mol | Formula: |

| pKa (Acid) | 3.2 - 3.8 | Lower than typical aliphatic acids (4.[1]8) due to the inductive electron-withdrawing effect of the |

| pKa (Base) | 7.8 - 8.2 | The tertiary amine nitrogen is less basic than typical benzylamines (~9.5) due to the through-space field effect of the carbonyls. |

| LogP | ~0.8 - 1.2 | Amphoteric nature reduces lipophilicity compared to the ester (LogP ~1.8). |

| TPSA | 63.6 | High polarity facilitates solubility in polar aprotic solvents (DMSO, DMF). |

Spectroscopic Signatures

Identification of the free acid requires careful interpretation of spectral data, often complicated by the presence of decarboxylated byproducts.

-

IR Spectroscopy: Look for a broad O-H stretch (

) characteristic of carboxylic acid dimers, and a split carbonyl region: -

1H NMR: The C3 proton is the diagnostic handle. In the keto form, it appears as a triplet or doublet of doublets around

. In the enol form, this signal disappears.

Reactivity Profile: The Decarboxylation Mechanism[2]

The defining theoretical property of this molecule is its propensity to undergo thermal decarboxylation. Unlike simple carboxylic acids,

Mechanism of Action

The reaction proceeds through a concerted, six-membered cyclic transition state. The carbonyl oxygen of the ketone acts as a base, abstracting the proton from the carboxylic acid. Simultaneously, the

Visualization of the Pathway

The following diagram illustrates the concerted electron flow during the decarboxylation event.

Figure 1: The concerted decarboxylation mechanism involves a cyclic transition state, leading to the irreversible loss of carbon dioxide.

Synthetic Utility & Pathways[3]

The synthesis of 1-benzyl-4-oxopyrrolidine-3-carboxylic acid is almost exclusively achieved via the Dieckmann Condensation . This route builds the pyrrolidine ring and installs the

Synthesis Workflow

-

Precursor Assembly: Reaction of benzylamine with ethyl acrylate (via Michael addition) followed by alkylation with ethyl chloroacetate yields the acyclic diester precursor.

-

Cyclization: Treatment with a strong base (NaOEt or KOtBu) induces the intramolecular Claisen condensation (Dieckmann) to form the ethyl ester of the target acid.

-

Hydrolysis (Critical Step): Saponification of the ester yields the carboxylate salt. Careful acidification at low temperature (

) is required to isolate the free acid without triggering premature decarboxylation.

Figure 2: Synthetic pathway from commodity starting materials to the target acid via Dieckmann cyclization.

Experimental Protocols

Protocol: Synthesis of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

Note: This protocol produces the stable ester intermediate.

Reagents:

-

N-Benzylglycine ethyl ester (1.0 eq)[2]

-

Sodium ethoxide (NaOEt) (1.2 eq)

-

Solvent: Toluene (anhydrous)

Procedure:

-

Michael Addition: Dissolve N-benzylglycine ethyl ester in toluene. Add ethyl acrylate dropwise at room temperature. Heat to reflux for 4 hours to form the diester intermediate.

-

Cyclization: Cool the mixture to

. Slowly add NaOEt (powder). The reaction will become slurry-like. -

Reflux: Heat the mixture to reflux for 6 hours. Ethanol is generated; a Dean-Stark trap can be used to drive the equilibrium, though not strictly necessary for Dieckmann.

-

Workup: Cool to room temperature. Quench with glacial acetic acid (to neutralize the enolate). Wash with water and brine.

-

Purification: Evaporate the toluene. The residue is often an oil that crystallizes upon standing or can be distilled under high vacuum.

Protocol: Controlled Hydrolysis to Free Acid

Warning: The product is thermally unstable.

Procedure:

-

Dissolve the ethyl ester (from 4.[2]1) in

(aq) at -

Monitor by TLC (disappearance of ester spot).

-

Acidification: Carefully add

dropwise while maintaining the internal temperature below -

Isolation: Adjust pH to ~3.5. The acid may precipitate. If not, extract rapidly with cold dichloromethane.

-

Storage: Dry the organic layer over

and evaporate at room temperature (do not heat). Store the resulting solid at

References

-

PubChem. (2024).[1] Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (Compound Summary). National Library of Medicine. [Link]

-

Master Organic Chemistry. (2022).[4] Decarboxylation of Beta-Keto Acids: Mechanism and Theory.[Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.[4][Link]

Sources

- 1. Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | C14H17NO3 | CID 274831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 3. Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | C14H17NO3 | CID 274831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

A-Z Guide to the Synthesis of 1-Benzyl-4-oxopyrrolidine-3-carboxylic Acid: From Starting Materials to Final Product

Introduction

1-Benzyl-4-oxopyrrolidine-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its rigid pyrrolidone core, coupled with the carboxylic acid functionality, allows for diverse chemical modifications, making it a valuable intermediate in the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection of starting materials and the underlying chemical principles.

This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Core Synthetic Strategy: The Dieckmann Condensation Approach

The most prevalent and efficient method for constructing the 1-benzyl-4-oxopyrrolidine-3-carboxylic acid core relies on the intramolecular Dieckmann condensation. This powerful carbon-carbon bond-forming reaction enables the cyclization of a linear diester to form a cyclic β-keto ester, the direct precursor to the target molecule.

The overall synthetic pathway can be logically divided into three key stages:

-

Synthesis of the Acyclic Diester Precursor: The journey begins with the construction of a specifically substituted acyclic diester. This molecule is carefully designed to contain all the necessary atoms to form the desired pyrrolidine ring.

-

Intramolecular Cyclization via Dieckmann Condensation: The diester is then induced to cyclize upon itself in the presence of a strong base, forming the five-membered pyrrolidone ring.

-

Hydrolysis to the Final Carboxylic Acid: The resulting β-keto ester is then hydrolyzed to yield the final 1-benzyl-4-oxopyrrolidine-3-carboxylic acid.

The following sections will delve into the practical execution of each of these stages, emphasizing the critical role of the starting materials.

Stage 1: Assembly of the Acyclic Diester Precursor

The cornerstone of this synthesis is the preparation of diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)acetate. This is achieved through a two-step process starting from readily available commercial reagents.

Step 1.1: Synthesis of N-Benzylglycine Ethyl Ester

The initial starting material is N-benzylglycine ethyl ester, an important intermediate in its own right.[1][2] There are two primary, industrially scalable methods for its preparation:

-

Method A: From Glycine Ethyl Ester Hydrochloride and Benzyl Chloride: This is a direct N-alkylation reaction. Glycine ethyl ester hydrochloride is a cost-effective and widely available starting material.[1]

-

Method B: From Benzylamine and Ethyl Chloroacetate: This route involves the reaction of a primary amine with an α-halo ester.[1]

Experimental Protocol: Synthesis of N-Benzylglycine Ethyl Ester (Method A)

-

Reagents:

-

Glycine ethyl ester hydrochloride

-

Benzyl chloride

-

Triethylamine (or another suitable base)

-

Acetonitrile (or other suitable solvent)

-

-

Procedure:

-

To a stirred suspension of glycine ethyl ester hydrochloride in acetonitrile, add triethylamine at room temperature.

-

Slowly add benzyl chloride to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and filter off the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure N-benzylglycine ethyl ester.

-

Step 1.2: Synthesis of the Diester Precursor

With N-benzylglycine ethyl ester in hand, the next step is to introduce the second ester-containing arm to form the acyclic diester. This is achieved through a second N-alkylation reaction.

Experimental Protocol: Synthesis of Diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)acetate

-

Reagents:

-

N-Benzylglycine ethyl ester

-

Ethyl bromoacetate (or ethyl chloroacetate)

-

Potassium carbonate (or another suitable base)

-

N,N-Dimethylformamide (DMF) (or other suitable polar aprotic solvent)

-

-

Procedure:

-

To a solution of N-benzylglycine ethyl ester in DMF, add potassium carbonate.

-

Slowly add ethyl bromoacetate to the stirred suspension.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diester. Purification can be achieved by column chromatography.

-

Stage 2: The Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[3][4] The choice of base is critical for the success of this reaction. Strong, non-nucleophilic bases are preferred to promote the formation of the enolate without causing saponification of the ester groups. Sodium ethoxide is a commonly used base for this transformation.[5]

Experimental Protocol: Synthesis of Ethyl 1-Benzyl-4-oxopyrrolidine-3-carboxylate

-

Reagents:

-

Diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)acetate

-

Sodium ethoxide

-

Anhydrous toluene (or other suitable aprotic solvent)

-

-

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous toluene.

-

Slowly add a solution of the diester in anhydrous toluene to the sodium ethoxide solution at reflux.

-

Continue to heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction to room temperature and carefully quench with a weak acid (e.g., acetic acid).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate can be purified by column chromatography or crystallization.

-

Stage 3: Hydrolysis to the Final Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Care must be taken during this step, as harsh conditions can lead to decarboxylation of the β-keto acid product.[6]

Experimental Protocol: Synthesis of 1-Benzyl-4-oxopyrrolidine-3-carboxylic Acid

-

Reagents:

-

Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

-

Lithium hydroxide (or other suitable base)

-

Tetrahydrofuran (THF) and water

-

Hydrochloric acid (for acidification)

-

-

Procedure:

-

Dissolve the ethyl ester in a mixture of THF and water.

-

Add lithium hydroxide and stir the mixture at room temperature. Monitor the hydrolysis by TLC.

-

Once the starting material is consumed, carefully acidify the reaction mixture to a pH of approximately 2-3 with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 1-benzyl-4-oxopyrrolidine-3-carboxylic acid. Further purification can be achieved by recrystallization.

-

Summary of Starting Materials and Reagents

| Stage | Key Transformation | Starting Materials | Key Reagents |

| 1.1 | N-Alkylation | Glycine ethyl ester hydrochloride, Benzyl chloride | Triethylamine, Acetonitrile |

| 1.2 | N-Alkylation | N-Benzylglycine ethyl ester, Ethyl bromoacetate | Potassium carbonate, DMF |

| 2 | Dieckmann Condensation | Diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)acetate | Sodium ethoxide, Toluene |

| 3 | Hydrolysis | Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | Lithium hydroxide, THF/Water, HCl |

Visualizing the Synthesis

Overall Synthetic Pathway

Caption: Overall synthetic route to 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid.

Mechanism of the Dieckmann Condensation

Caption: Key steps in the Dieckmann condensation mechanism.

Conclusion

The synthesis of 1-benzyl-4-oxopyrrolidine-3-carboxylic acid is a well-established process that hinges on the strategic application of the Dieckmann condensation. By carefully selecting readily available starting materials such as glycine ethyl ester and benzyl chloride, and by controlling the reaction conditions at each stage, this valuable synthetic intermediate can be produced in an efficient and scalable manner. This guide provides a solid foundation for researchers to confidently approach the synthesis of this and related heterocyclic compounds, paving the way for future discoveries in drug development and beyond.

References

- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

- Google Patents. (n.d.). CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.

-

MySkinRecipes. (n.d.). Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 17). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

- Google Patents. (n.d.). CN1202076C - Production method of N-benzyl glycine ethyl ester.

-

NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry. Retrieved from [Link]

-

YouTube. (2021, December 6). Excersise 22.31 - Intramolecular Claisen Condensations Dieckmann Cyclizations. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. CN1202076C - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

literature review of 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid

Initiating Literature Review

I'm starting a deep dive into "1-Benzyl-4-oxopyrrolidine-3-carboxylic acid." My initial focus is a comprehensive literature search on its synthesis, key properties, and medicinal chemistry applications. I'll be targeting publications that highlight its synthetic routes and any reported applications. The goal is to establish a solid foundation of current knowledge.

Analyzing Synthesis Routes

I'm now delving into the synthesis of "1-Benzyl-4-oxopyrrolidine-3-carboxylic acid." My plan involves a detailed analysis of various synthetic routes, focusing on starting materials, reagents, conditions, and yields. I'll also explore the compound's reactivity, stability, and available spectroscopic data. The goal is to create a comparative table of these methodologies, highlighting their advantages and disadvantages for the technical guide. I will create a diagram that will be integrated.

Expanding Research Scope

I'm expanding my literature search on "1-Benzyl-4-oxopyrrolidine-3-carboxylic acid." Now I'm actively pursuing medicinal chemistry applications, exploring its potential in drug discovery and known biological targets. I'm focusing on its use as a scaffold for therapeutic agents, with an eye toward derivatives and their activity.

Methodological & Application

Application Notes and Protocols for 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid in Drug Discovery

Introduction: The Pyrrolidine Scaffold - A Privileged Motif in Medicinal Chemistry

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone in the design of modern therapeutics.[1][2][3] Its prevalence in numerous natural products, alkaloids, and approved drugs underscores its significance as a "privileged scaffold".[4] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets.[1][3] This structural feature, coupled with the presence of a nitrogen atom that can act as a hydrogen bond acceptor or be further functionalized, provides medicinal chemists with a versatile template for crafting novel bioactive molecules.[2] Derivatives of the pyrrolidine scaffold have demonstrated a wide array of pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and effects on the central nervous system.[2]

This guide focuses on a particularly valuable building block within this class: 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid . This molecule incorporates several key features that make it an attractive starting point for drug discovery campaigns:

-

A pyrrolidin-4-one core , providing a rigid framework and a ketone functionality for further chemical modification.

-

A carboxylic acid at the 3-position, which is a versatile handle for forming amides, esters, and other functional groups, allowing for the exploration of a wide range of chemical space.

-

An N-benzyl group , which can serve to modulate lipophilicity and engage in hydrophobic or π-stacking interactions with biological targets. The benzyl group can also be removed under certain conditions to allow for further derivatization at the nitrogen atom.

These application notes will provide a comprehensive overview of the synthesis, derivatization, and potential applications of 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid, complete with detailed experimental protocols for its use in the generation of compound libraries for drug discovery.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₃ | Chem-Impex[5] |

| Molecular Weight | 219.24 g/mol | Chem-Impex[5] |

| Appearance | White to off-white crystalline powder | Chem-Impex[5] |

| Melting Point | 142-146 °C | Chem-Impex[5] |

| Purity | ≥98% | Chem-Impex[5] |

Synthetic Protocol: A Dieckmann Condensation Approach

The synthesis of 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid can be efficiently achieved through a multi-step process culminating in a Dieckmann condensation. This intramolecular cyclization of a diester is a classic and reliable method for the formation of five- and six-membered rings.[1][6] The following protocol outlines a representative synthesis, starting from N-benzylglycine ethyl ester.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid.

Protocol 1: Synthesis of 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid

Materials:

-

N-Benzylglycine ethyl ester

-

Ethyl 3-bromopropionate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Sodium ethoxide (NaOEt)

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

Step 1: Synthesis of Diethyl 2-(benzylamino)pentanedioate (Diester Intermediate)

-

To a stirred solution of N-benzylglycine ethyl ester (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 equivalents).

-

Add ethyl 3-bromopropionate (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude diester.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure diethyl 2-(benzylamino)pentanedioate.

Step 2: Synthesis of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

-

To a solution of sodium ethoxide (1.5 equivalents) in anhydrous toluene, add the diester from Step 1 (1 equivalent) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux and stir for 4-6 hours. A precipitate may form.

-

Cool the reaction mixture in an ice bath and carefully quench with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be used in the next step without further purification or can be purified by column chromatography.

Step 3: Synthesis of 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid

-

To the crude ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate from Step 2, add a 6 M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux and stir for 6-8 hours. Monitor the hydrolysis by TLC.

-

Cool the reaction mixture to room temperature. Adjust the pH to approximately 3-4 with a 2 M aqueous solution of sodium hydroxide.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.

Library Synthesis via Derivatization

The true power of 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid as a scaffold lies in its potential for derivatization at two key positions: the carboxylic acid and the ketone. This allows for the rapid generation of a diverse library of compounds for screening against various biological targets.

Derivatization Strategies

Caption: Derivatization strategies for library synthesis.

Protocol 2: Amide Library Synthesis via Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, and the carboxylic acid moiety of the title compound is primed for this transformation.[3][7] Coupling with a diverse range of primary and secondary amines allows for the introduction of various functionalities to probe structure-activity relationships (SAR).

Protocol 2.1: General Procedure for Amide Coupling

Materials:

-

1-Benzyl-4-oxopyrrolidine-3-carboxylic acid

-

A diverse library of primary and secondary amines

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

In a reaction vial, dissolve 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid (1 equivalent) in anhydrous DMF.

-

Add EDC·HCl (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.1 equivalents) followed by DIPEA (2.5 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x), water (2 x), and brine (1 x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide by column chromatography on silica gel or by preparative HPLC.

Table of Representative Amine Building Blocks:

| Amine | Rationale for Inclusion |

| Aniline derivatives | Introduce aromatic rings for potential π-stacking interactions. |

| Benzylamine derivatives | Explore the impact of a flexible aromatic side chain. |

| Morpholine | Introduce a polar, hydrogen bond accepting heterocycle. |

| Piperazine derivatives | Allow for further derivatization at the second nitrogen atom. |

| Amino acid esters | Introduce chirality and functionalities for peptide-like structures. |

Protocol 3: Reductive Amination for Ketone Derivatization

The ketone at the 4-position offers another point of diversification. Reductive amination with a variety of amines introduces a new stereocenter and allows for the exploration of different spatial arrangements of substituents.[8][9]

Protocol 3.1: General Procedure for Reductive Amination

Materials:

-

1-Benzyl-4-oxopyrrolidine-3-carboxylic acid (or its ester derivative)

-

A diverse library of primary and secondary amines

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (glacial)

Procedure:

-

To a solution of 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid or its corresponding ester (1 equivalent) in DCE, add the desired amine (1.2 equivalents).

-

Add a catalytic amount of glacial acetic acid (0.1 equivalents).

-

Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the product with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Potential Therapeutic Applications and Biological Evaluation

Derivatives of the pyrrolidine scaffold have shown promise in a multitude of therapeutic areas.[2] The strategic derivatization of 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid can lead to the discovery of novel drug candidates.

Antimicrobial Agents:

The pyrrolidine ring is a common feature in many antibacterial and antifungal agents.[10] By appending various lipophilic and electron-withdrawing groups through the amide linkage, it is possible to generate compounds with potent activity against a range of pathogens. For instance, the introduction of substituted phenyl or heteroaromatic rings can enhance interactions with bacterial enzymes.[10]

Anticancer Agents:

Many kinase inhibitors and other anticancer drugs incorporate the pyrrolidine motif.[11] The derivatized scaffold can be designed to target specific enzymes involved in cancer cell proliferation and survival. For example, the amide portion of the molecule can be tailored to interact with the hinge region of a kinase, while the substituted pyrrolidine ring can occupy adjacent hydrophobic pockets.

Central Nervous System (CNS) Disorders:

The pyrrolidine scaffold is present in numerous CNS-active drugs.[4] By modulating the polarity and three-dimensional shape of the derivatives, it is possible to achieve blood-brain barrier penetration and target receptors or enzymes implicated in neurological and psychiatric disorders.

Illustrative Biological Target Pathway: Kinase Inhibition

To provide a conceptual framework for the application of these compounds in oncology, the following diagram illustrates a generalized signal transduction pathway involving a receptor tyrosine kinase (RTK), a common target for cancer therapeutics. Derivatives of 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid could be designed to inhibit the kinase activity of the RTK or downstream kinases in this pathway.

Caption: Generalized RTK signaling pathway and a potential point of inhibition.

Conclusion

1-Benzyl-4-oxopyrrolidine-3-carboxylic acid is a highly versatile and valuable scaffold for drug discovery. Its straightforward synthesis and the presence of two distinct functional handles for derivatization allow for the efficient construction of diverse chemical libraries. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of this building block in the development of novel therapeutics for a wide range of diseases. The inherent three-dimensionality and favorable physicochemical properties of the pyrrolidine core, combined with the vast chemical space that can be explored through its derivatization, make 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid a powerful tool in the modern medicinal chemist's arsenal.

References

- CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google P

- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google P

-

1-benzylindole - Organic Syntheses Procedure. (URL: [Link])

- CN111072543B - Preparation method and application of (3R,4S)

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. (URL: [Link])

-

A facile synthesis of benzyl-α, β-unsaturated carboxylic esters - Arkivoc. (URL: [Link])

-

Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | C14H17NO3 | CID 274831 - PubChem. (URL: [Link])

-

Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. (URL: [Link])

-